molecular formula C15H12N4O3S3 B2659181 N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 476464-63-8

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2659181
CAS No.: 476464-63-8
M. Wt: 392.47
InChI Key: CEDDHEQEOFERIG-UHFFFAOYSA-N
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Description

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzyl group, and a thiophene ring

Scientific Research Applications

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced by reacting 1,3,4-thiadiazole-2-thiol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with 2-bromoacetylthiophene to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and the nitrobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:

    N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but lacks the nitro group, which may affect its reactivity and biological activity.

    N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Contains a chlorobenzyl group instead of a nitrobenzyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S3/c20-13(8-12-2-1-7-23-12)16-14-17-18-15(25-14)24-9-10-3-5-11(6-4-10)19(21)22/h1-7H,8-9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDHEQEOFERIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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